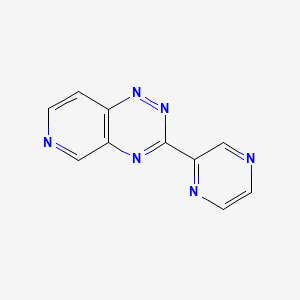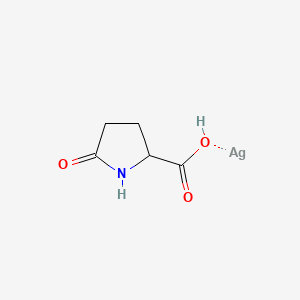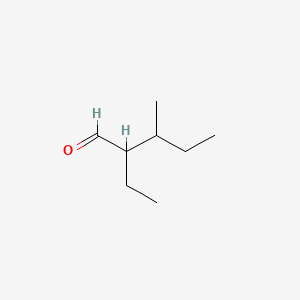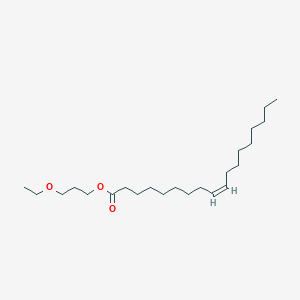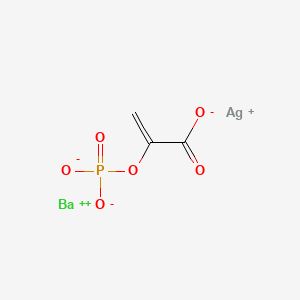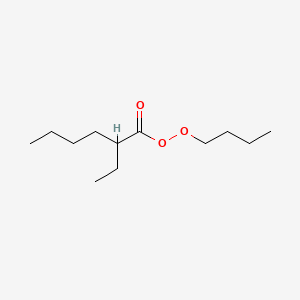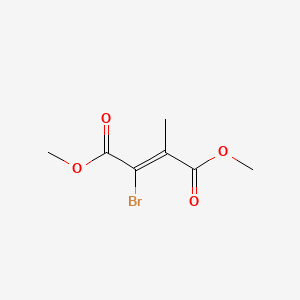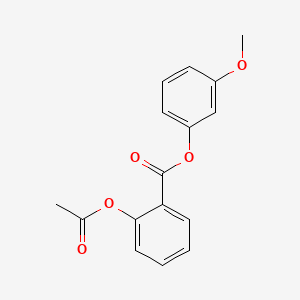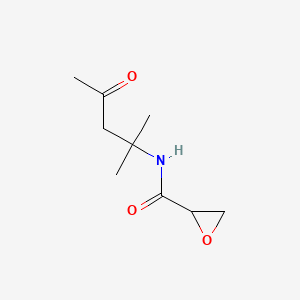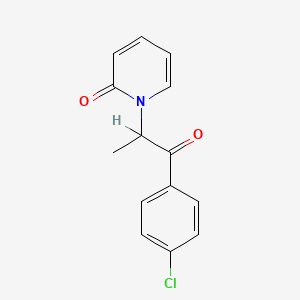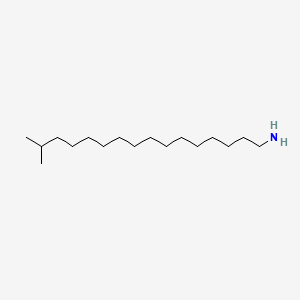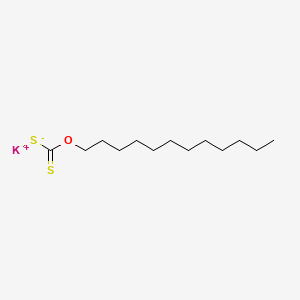
O-Dodecyl hydrogen dithiocarbonate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Dodecyl hydrogen dithiocarbonate, potassium salt: is a chemical compound with the molecular formula C13H25KOS2 and a molecular weight of 300.60 g/mol . It is also known by its IUPAC name, potassium dodecoxymethanedithioate . This compound is a white solid that is soluble in both organic solvents and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Dodecyl hydrogen dithiocarbonate, potassium salt typically involves the reaction of dodecanol with carbon disulfide in the presence of a base, followed by the addition of potassium hydroxide. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: O-Dodecyl hydrogen dithiocarbonate, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the dithiocarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted dithiocarbonates.
Scientific Research Applications
Chemistry: In chemistry, O-Dodecyl hydrogen dithiocarbonate, potassium salt is used as a reagent in the synthesis of other organosulfur compounds .
Biology: In biological research, it is used to study the effects of dithiocarbonates on cellular processes and enzyme activities .
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate enzyme activities .
Industry: Industrially, it is used in the production of rubber and as a flotation agent in mineral processing .
Mechanism of Action
The mechanism of action of O-Dodecyl hydrogen dithiocarbonate, potassium salt involves its interaction with thiol groups in proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects. The compound can also act as an antioxidant by scavenging free radicals .
Comparison with Similar Compounds
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: O-Dodecyl hydrogen dithiocarbonate, potassium salt is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to shorter-chain xanthates. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous .
Properties
CAS No. |
7521-78-0 |
|---|---|
Molecular Formula |
C13H25KOS2 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
potassium;dodecoxymethanedithioate |
InChI |
InChI=1S/C13H26OS2.K/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;/h2-12H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
IQICNHWUOUBTNT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



